2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
2-(6,7-Dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- 6,7-Dimethyl substituents on the pyrimidine ring, which influence steric and electronic properties.
- An acetamide side chain linked to a tetrahydrofuran-2-ylmethyl group, enhancing solubility and modulating interactions with biological targets.
This compound’s structural complexity makes it a candidate for pharmacological applications, though its specific biological activity remains underexplored in the provided evidence.
Properties
IUPAC Name |
2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-9-10(2)17-15-18(14(9)20)11(8-22-15)6-13(19)16-7-12-4-3-5-21-12/h11-12H,3-8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDUGNLSKJGVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NCC3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel heterocyclic compound characterized by a thiazolo-pyrimidine core. This structure is significant due to its potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 414.53 g/mol. The presence of multiple functional groups in its structure suggests potential for significant biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C20H26N4O2S |
| Molecular Weight | 414.53 g/mol |
| CAS Number | 2034463-62-0 |
Anticancer Properties
Research indicates that compounds containing thiazolo-pyrimidine frameworks exhibit promising anticancer activities. For instance, similar derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .
A study highlighted the structure–activity relationship (SAR) of thiazolo-pyrimidines, demonstrating that modifications at specific positions enhance anticancer potency. Compounds with substituents at the C-6 and C-5 positions showed notable activity against breast and lung cancer cell lines, indicating that the target compound may possess similar capabilities .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Thiazole derivatives are known for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses . In vivo studies have reported significant reductions in inflammation markers when tested against carrageenan-induced edema models.
Antimicrobial Activity
Thiazolo-pyrimidine compounds have also been evaluated for their antimicrobial properties. Preliminary data suggest that the target compound may exhibit activity against both bacterial and fungal pathogens. For example, derivatives have shown effectiveness against strains of Mycobacterium tuberculosis and Staphylococcus aureus, suggesting that modifications in the thiazole ring can enhance antimicrobial efficacy .
Case Studies
- Anticancer Activity Assessment : A recent study synthesized several thiazolo-pyrimidine derivatives and evaluated their cytotoxicity across various cancer cell lines. The findings indicated that certain structural modifications led to enhanced apoptosis in cancer cells, supporting the hypothesis that the target compound may similarly induce cell death through mitochondrial pathways .
- Anti-inflammatory Mechanism Exploration : In an experimental model of arthritis, compounds similar to the target structure were administered to assess their impact on joint inflammation. Results showed a significant decrease in swelling and pain, attributed to the inhibition of NF-kB signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo-Pyrimidine Derivatives
Key Observations:
- Substituent Effects : The tetrahydrofuran-linked acetamide group introduces a flexible, polar side chain absent in other derivatives, which could enhance solubility and alter binding interactions in biological systems.
- Hydrogen Bonding : While and highlight C–H···N/O interactions , the target compound’s amide and tetrahydrofuran moieties may form unique hydrogen-bonding networks, possibly involving bifurcated bonds as described in graph-set analysis .
Physicochemical Properties
- Solubility : The tetrahydrofuran-methyl group in the target compound likely improves solubility in polar solvents compared to phenyl- or benzoyl-substituted analogs (e.g., ’s derivative) .
- Crystallinity : Derivatives with rigid substituents (e.g., benzylidene in ) exhibit well-defined crystal packing due to planar aromatic groups, whereas the target compound’s flexibility may reduce crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
